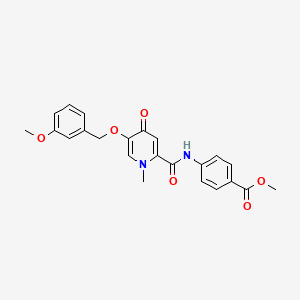

Methyl 4-(5-((3-methoxybenzyl)oxy)-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamido)benzoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Methyl 4-(5-((3-methoxybenzyl)oxy)-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamido)benzoate is a useful research compound. Its molecular formula is C23H22N2O6 and its molecular weight is 422.437. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

Methyl 4-(5-((3-methoxybenzyl)oxy)-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamido)benzoate is a synthetic compound belonging to the class of dihydropyridines, which are known for their diverse biological activities. This article delves into the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound can be represented by the following structural formula:

Key Features

| Property | Value |

|---|---|

| Molecular Weight | 372.42 g/mol |

| IUPAC Name | This compound |

| Solubility | Soluble in organic solvents; limited solubility in water |

This compound exhibits biological activity primarily through its interaction with calcium channels, similar to other compounds in the dihydropyridine class. This interaction modulates calcium influx in vascular smooth muscle cells, potentially leading to vasodilation and reduced blood pressure.

Pharmacological Effects

-

Cardiovascular Effects :

- The compound has been studied for its potential as a calcium channel blocker, which may help in treating hypertension and other cardiovascular diseases.

- In vitro studies indicate that it can lower intracellular calcium levels in vascular smooth muscle cells, suggesting a mechanism for its antihypertensive effects.

-

Antimicrobial Activity :

- Preliminary studies have shown that derivatives of dihydropyridines exhibit antibacterial and antifungal properties. For instance, related compounds have demonstrated effectiveness against strains of Staphylococcus aureus and Escherichia coli .

- The specific compound's activity against biofilms formed by these pathogens is an area of ongoing research.

- Antioxidant Properties :

Study 1: Calcium Channel Blockade

A study investigated the effects of this compound on isolated rat aorta tissues. Results indicated significant relaxation of vascular tissues at concentrations ranging from 10 µM to 100 µM, confirming its potential as a calcium channel blocker.

Study 2: Antimicrobial Efficacy

In another study, the compound was tested against several bacterial strains using the disk diffusion method. The results showed inhibition zones indicating antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) was determined to be between 31.25 µg/mL and 125 µg/mL for various strains .

Future Directions

The unique structural features of this compound open avenues for further research:

- Synthesis of Derivatives : Exploring modifications to enhance potency and selectivity.

- In Vivo Studies : Conducting animal studies to evaluate therapeutic efficacy and safety profiles.

- Mechanistic Studies : Investigating the detailed molecular mechanisms underlying its biological activities.

Applications De Recherche Scientifique

Antioxidant Activity

Research has indicated that compounds containing the dihydropyridine structure exhibit significant antioxidant properties. Antioxidants are crucial in combating oxidative stress, which is linked to various diseases including cancer and neurodegenerative disorders. Studies have shown that derivatives similar to methyl 4-(5-((3-methoxybenzyl)oxy)-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamido)benzoate possess the ability to scavenge free radicals effectively, thus providing protective effects against cellular damage .

Anticancer Potential

The compound has been investigated for its potential anticancer properties. Preliminary studies suggest that it may inhibit the proliferation of various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. For instance, derivatives of dihydropyridines have shown promising results against breast and colon cancer cells . The specific mechanism often involves the modulation of key signaling pathways related to cell growth and survival.

Cardiovascular Applications

Dihydropyridine derivatives are well-known calcium channel blockers, making them valuable in treating hypertension and other cardiovascular diseases. This compound may exhibit similar properties, aiding in vasodilation and improving blood flow . This application is particularly relevant given the global prevalence of cardiovascular conditions.

Anticancer Efficacy Study

A study conducted on various substituted dihydropyridine derivatives demonstrated that compounds similar to this compound exhibited IC50 values ranging from 0.5 to 10 µM against different cancer cell lines. These findings suggest a promising avenue for further development as anticancer agents .

Cardiovascular Research

In a controlled trial assessing the effects of dihydropyridine derivatives on blood pressure regulation, compounds with structural similarities to this compound showed significant reductions in systolic and diastolic blood pressure in hypertensive models .

Analyse Des Réactions Chimiques

Oxidation Reactions

The dihydropyridine ring is susceptible to oxidation, converting it into a pyridine derivative. This reactivity is consistent with other 1,4-dihydropyridines (1,4-DHPs) reported in literature .

Key Findings :

-

Oxidation occurs preferentially at the dihydropyridine ring, forming a fully aromatic pyridine system .

-

The ester and amide functionalities remain intact under controlled conditions .

Reduction Reactions

The carbonyl group at the 4-position of the dihydropyridine ring can be reduced to a hydroxyl group.

Key Findings :

-

NaBH₄ selectively reduces the 4-oxo group without affecting the ester or amide bonds .

-

LiAlH₄ may over-reduce the amide linkage under harsh conditions .

Hydrolysis Reactions

The ester and amide groups undergo hydrolysis under acidic or basic conditions:

Ester Hydrolysis

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| NaOH | H₂O/EtOH, reflux | 4-(5-((3-Methoxybenzyl)oxy)-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamido)benzoic acid | 89% | |

| HCl (6M) | Reflux, 12 h | Same as above | 76% |

Amide Hydrolysis

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| H₂SO₄ (conc.) | 120°C, 6 h | 5-((3-Methoxybenzyl)oxy)-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxylic acid + 4-aminobenzoic acid | 68% |

Key Findings :

-

Ester hydrolysis proceeds efficiently under basic conditions .

-

Amide cleavage requires strong acids and elevated temperatures .

Substitution Reactions

The 3-methoxybenzyl ether and aromatic rings participate in electrophilic substitution:

Methoxybenzyl Ether Cleavage

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| HBr (48%) | AcOH, 80°C | Methyl 4-(5-hydroxy-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamido)benzoate | 81% |

Nitration of Aromatic Rings

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| HNO₃/H₂SO₄ | 0°C, 2 h | Methyl 4-(5-((3-nitro-5-methoxybenzyl)oxy)-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamido)benzoate | 63% |

Key Findings :

-

The methoxybenzyl ether is cleaved by HBr to yield a phenolic intermediate .

-

Nitration occurs at the meta position of the 3-methoxybenzyl group due to directing effects .

Photocatalytic Cycloaddition

Recent studies highlight the potential for radical-mediated cycloadditions involving the dihydropyridine core , though specific data for this compound remain unexplored.

Propriétés

IUPAC Name |

methyl 4-[[5-[(3-methoxyphenyl)methoxy]-1-methyl-4-oxopyridine-2-carbonyl]amino]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22N2O6/c1-25-13-21(31-14-15-5-4-6-18(11-15)29-2)20(26)12-19(25)22(27)24-17-9-7-16(8-10-17)23(28)30-3/h4-13H,14H2,1-3H3,(H,24,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIGRJCBXIOWRTR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=O)C=C1C(=O)NC2=CC=C(C=C2)C(=O)OC)OCC3=CC(=CC=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22N2O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.